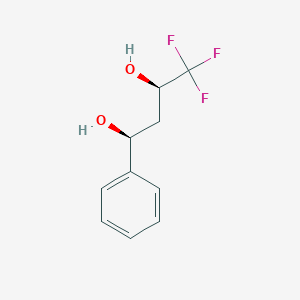

4,4,4-Trifluoro-1-phenylbutane-1,3-diol

Description

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgtandfonline.com Fluorine is the most electronegative element, and its presence can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial factor in drug design. acs.orgnumberanalytics.combohrium.com This increased stability often leads to a longer duration of action for pharmaceuticals. numberanalytics.com

Furthermore, the substitution of hydrogen with fluorine can modulate a molecule's lipophilicity and basicity (pKa), which in turn affects its membrane permeability and bioavailability. acs.orgtandfonline.com The unique electronic properties of fluorine can also lead to stronger binding interactions with target proteins, enhancing the potency and selectivity of drug candidates. acs.orgnih.gov The use of fluorine is a well-established strategy in medicinal chemistry, leading to the development of numerous successful drugs. tandfonline.comnumberanalytics.com

Table 1: Examples of Fluorine-Containing Pharmaceuticals

| Drug Name | Brand Name | Therapeutic Use |

|---|---|---|

| Fluoxetine | Prozac | Antidepressant |

| Ciprofloxacin | Cipro | Antibiotic |

| Celecoxib | Celebrex | Anti-inflammatory |

This table features examples of successful pharmaceuticals where fluorine substitution plays a key role in their efficacy. numberanalytics.com

The Role of 1,3-Diol Motifs in Chemical Synthesis

The 1,3-diol motif is a structural feature present in a vast array of natural products, particularly polyketides, which are known for their diverse biological activities. researchgate.netresearchgate.net In synthetic organic chemistry, chiral 1,3-diols are highly valued as versatile building blocks. acs.org Their stereochemically defined hydroxyl groups provide handles for further chemical transformations, allowing for the construction of complex molecular architectures with precise control over the three-dimensional arrangement of atoms. researchgate.netnih.gov

These motifs are crucial starting materials for synthesizing pharmacologically active compounds and can be used to create chiral ligands for asymmetric catalysis. researchgate.netacs.org The development of methods for the stereoselective synthesis of 1,3-diols is a significant area of research, as the spatial arrangement of the hydroxyl groups can dramatically influence the biological activity of the final product. nih.govrsc.org

Overview of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol as a Key Chiral Building Block

4,4,4-Trifluoro-1-phenylbutane-1,3-diol combines the advantageous properties of both the trifluoromethyl group and the 1,3-diol functionality. This makes it a highly valuable chiral building block for creating new molecules with potential applications in pharmaceuticals and materials science. The compound itself is typically synthesized from its precursor, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (B154133).

The dione (B5365651) precursor is a notable compound in its own right, recognized for its utility as an intermediate in the synthesis of various fluorinated molecules, including NNO ketoimines and as a ligand in lanthanide complexes. nbinno.comsigmaaldrich.com The reduction of this dione yields 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, creating two stereogenic centers. The controlled, stereoselective reduction allows for access to specific isomers of the diol, which are crucial for asymmetric synthesis. The presence of the phenyl group provides a scaffold that can be further modified, while the trifluoromethyl group imparts the unique properties associated with fluorination.

Table 2: Properties of the Precursor, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

| Property | Value |

|---|---|

| CAS Number | 326-06-7 |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 224 °C |

| Appearance | Solid |

Data sourced from nbinno.comsigmaaldrich.com.

Historical Context and Evolution of Synthesis Strategies for Trifluoromethylated Alcohols and Diols

The synthesis of fluorinated organic compounds, including trifluoromethylated alcohols and diols, has evolved significantly over time. Early methods often required harsh conditions and the use of toxic reagents like hydrogen fluoride (B91410) or sulfur tetrafluoride. chemrevlett.comresearchgate.net These classical approaches often had limited functional group tolerance, restricting their application in complex syntheses. chemrevlett.com

More recent decades have seen the development of milder and more selective trifluoromethylation methods. bohrium.com A significant breakthrough was the introduction of nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃). mdpi.com This reagent allows for the efficient addition of a CF₃ group to carbonyls under relatively mild conditions, often initiated by a fluoride source. mdpi.com

Further advancements include metal-mediated and photocatalytic strategies. researchgate.netchemrevlett.com For instance, silver-mediated oxidative O-trifluoromethylation of alcohols provides a direct route to alkyl trifluoromethyl ethers under mild conditions. researchgate.net In the realm of diol synthesis, a variety of methods have been developed to control stereochemistry. These include substrate-controlled diastereoselective reductions, tandem aldol-Tishchenko reactions, and biocatalytic approaches that use enzymes to achieve high stereoselectivity in the reduction of diketones or the resolution of racemic diols. researchgate.netrsc.org The synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol benefits from these modern techniques, particularly those that allow for the stereoselective reduction of the corresponding dione to yield enantiomerically enriched products.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-1-phenylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWKWKRVRQENAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,4,4 Trifluoro 1 Phenylbutane 1,3 Diol

Precursor Compounds: Synthesis and Reactivity of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

Claisen Condensation Approaches in Precursor Synthesis

A prominent method for synthesizing β-diketones like 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is the Claisen condensation. researchgate.net This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

In a modified approach, 4-(triethoxysilyl)acetophenone can be reacted with an excess of 2,2,2-trifluoroethyl trifluoroacetate (B77799) in an LDA-directed Claisen condensation. nih.gov This method has been shown to produce the desired diketone precursor in good yield. nih.gov The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for promoting the enolate formation of the acetophenone (B1666503) derivative, which then attacks the highly electrophilic trifluoroethyl trifluoroacetate. A key observation in this synthesis is that the resulting 1,3-butanedione exists predominantly in its enol tautomeric form. nih.gov

Another variation of the Claisen-Schmidt condensation, which is traditionally used for chalcone (B49325) synthesis, involves the reaction of an acetophenone with a benzaldehyde (B42025) derivative. researchgate.net While not a direct synthesis of the target precursor, the principles of enolate formation and subsequent acylation are fundamental to these condensation strategies.

Electrochemical Radical Reactions Involving Diketone Analogues

Electrochemical methods offer an alternative pathway for reactions involving 1,3-diketones. The electrochemical reduction of 1,3-diketones can lead to the formation of radical anions. acs.orgacs.org These reactive intermediates can then participate in various coupling reactions. While the direct synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione via this method is not extensively documented, the study of electrochemical reactions of diketone analogues provides insight into their reactivity.

Recent research has explored the electrochemical cleavage and reassembly of 1,3-diketones with aryl alkenes and water to synthesize 1,4-ketoalcohol derivatives. nih.gov This process involves the formal carbon-carbon bond cleavage of the diketone and insertion of an alkene via electro-oxidation. nih.gov Furthermore, the electrochemical generation of ketyl radicals from carbonyl compounds has been a subject of interest, as these radicals exhibit unique reactivity compared to the parent carbonyls. thieme-connect.com These electrochemical approaches, which often utilize inexpensive carbon electrodes and mild conditions, represent a growing field with potential for developing novel synthetic routes. nih.gov

Catalytic Reduction Strategies for 4,4,4-Trifluoro-1-phenylbutane-1,3-diol

Once the precursor, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is obtained, the next critical step is its reduction to the corresponding diol. Catalytic reduction strategies, particularly asymmetric methods, are paramount for obtaining the desired stereoisomers of the diol.

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of ketones. nih.gov This method typically employs a ruthenium catalyst in combination with a chiral ligand and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to achieve high enantioselectivity.

The reduction of an unsymmetrical diketone like 4,4,4-Trifluoro-1-phenyl-1,3-butanedione presents a challenge in terms of both regioselectivity (which carbonyl group is reduced) and enantioselectivity (the stereochemical outcome of the reduction). The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group.

In the context of other diketones, the regioselectivity of allylation reactions has been shown to be governed by Curtin-Hammett kinetics, where the product ratio is determined by the relative energies of the transition states. nih.gov While not a direct hydrogenation, this highlights the complex kinetic and thermodynamic factors that can control selectivity in reactions of β-diketones. The ability to control both regioselectivity and enantioselectivity is crucial for the synthesis of functionally and stereochemically complex products from simple diketone starting materials. nih.govnih.gov

The success of Ru(II)-catalyzed ATH is highly dependent on the structure of the catalyst and the reaction conditions. The choice of the chiral ligand, often a derivative of an amino alcohol or a diamine, is critical in determining the enantiomeric excess (ee) of the product. For instance, tethered Rh(III)-N-(p-tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine complexes have proven to be efficient catalysts in similar ATH reactions. nih.gov

Biocatalytic Approaches to 4,4,4-Trifluoro-1-phenylbutane-1,3-diol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The enzymatic reduction of ketones to chiral alcohols is a particularly well-developed area.

Whole-Cell Bioreductions of Diketone Precursors

Whole-cell biocatalysis utilizes intact microbial cells, such as bacteria or yeast, which contain the necessary enzymes for the desired transformation. nih.govnih.gov This approach is advantageous as it circumvents the need for enzyme purification and provides a native cellular environment for cofactor regeneration (e.g., NADH or NADPH), which is essential for reductase activity. nih.govbeilstein-journals.org

For the synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, various yeast species like Candida, Pichia, and Saccharomyces are potential candidates. nih.govnih.govnih.gov These microorganisms are known to possess a diverse range of ketoreductases capable of reducing a wide array of ketone substrates. In a typical whole-cell bioreduction, the diketone precursor, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (B154133), would be incubated with a culture of the selected microorganism. The endogenous reductase enzymes within the cells would then catalyze the stereoselective reduction of the two carbonyl groups to the corresponding diol.

| Microorganism | Potential for Bioreduction | Key Advantages |

| Candida species | Known to possess reductases for aromatic ketones. nih.govnih.gov | Robust and can tolerate a range of substrates. |

| Pichia pastoris | Excellent host for expressing recombinant reductases. nih.govbeilstein-journals.orgresearchgate.net | High cell densities and strong promoters for enzyme production. researchgate.net |

| Saccharomyces cerevisiae | Widely used and well-characterized for bioreductions. | Readily available and genetically tractable. |

Stereoselective Microbial Transformations and Enzyme Specificity

The key to a successful biocatalytic synthesis of a specific stereoisomer of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol lies in the stereoselectivity of the microbial enzymes. Ketoreductases (KREDs) exhibit high degrees of substrate specificity and stereoselectivity, often governed by the size and electronic nature of the substituents around the carbonyl group. The presence of a phenyl group on one side and a trifluoromethyl group on the other in the diketone precursor provides a significant steric and electronic differentiation, which can be effectively recognized by the active site of an enzyme.

The stereochemical outcome of the reduction (i.e., whether the syn- or anti-diol is formed, and the absolute configuration of the hydroxyl groups) is determined by the specific ketoreductase employed. Some enzymes follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl, while others deliver to the Si-face. By screening different microorganisms or isolated enzymes, it is possible to identify biocatalysts that produce the desired stereoisomer with high diastereomeric and enantiomeric excess. For instance, studies on the bioreduction of other bulky diketones have shown that different alcohol dehydrogenases can lead to the formation of opposite enantiomers of the corresponding diol.

Chemoenzymatic Multi-Step Syntheses

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and scalability of chemical reactions with the high selectivity of biocatalysis. In the context of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol synthesis, a chemoenzymatic approach could involve the chemical synthesis of the diketone precursor, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, followed by a highly selective enzymatic reduction to the desired diol.

This strategy allows for the efficient production of the starting material, which may not be readily available from natural sources. The subsequent enzymatic step then introduces the chirality in a controlled manner, avoiding the formation of unwanted stereoisomers that can be difficult to separate. For example, a ketoreductase with high stereoselectivity can be used to produce a specific enantiomer of the diol, which can then be used in the synthesis of pharmaceuticals or other fine chemicals.

Chemoselective Reduction Methods

The presence of two distinct carbonyl groups in 4,4,4-Trifluoro-1-phenylbutane-1,3-dione—one adjacent to a phenyl group and the other to a trifluoromethyl group—presents a challenge and an opportunity for chemoselective reduction. The goal is to control the reduction process to obtain the desired diol without over-reduction or the formation of a mixture of partially reduced products.

Application of Specific Hydride Reagents (e.g., NaBH₄, DIBAL-H)

Sodium borohydride (B1222165) (NaBH₄) is a mild and versatile reducing agent commonly used for the reduction of aldehydes and ketones. nih.gov The chemoselectivity of NaBH₄ in the reduction of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione can be influenced by the electronic effects of the substituents. The trifluoromethyl group is strongly electron-withdrawing, which can increase the electrophilicity of the adjacent carbonyl carbon, potentially making it more susceptible to nucleophilic attack by the hydride.

To enhance the chemoselectivity, modifications to the reaction conditions can be employed. The Luche reduction, which utilizes a combination of NaBH₄ and a lanthanide salt such as cerium(III) chloride (CeCl₃), is a powerful method for the selective 1,2-reduction of α,β-unsaturated ketones. wikipedia.orgorganic-chemistry.org This principle of "hardening" the borohydride reagent could potentially be applied to achieve selective reduction of one carbonyl group over the other in the diketone, based on their differing electronic environments. wikipedia.orgorganic-chemistry.org

Diisobutylaluminum hydride (DIBAL-H) is a bulky and powerful reducing agent. researchgate.netlibretexts.org It is most commonly used for the partial reduction of esters to aldehydes at low temperatures. libretexts.org However, it is also capable of reducing ketones to alcohols. researchgate.net The steric bulk of DIBAL-H can play a significant role in its chemoselectivity. It may preferentially attack the less sterically hindered carbonyl group in the diketone. Careful control of the stoichiometry of DIBAL-H and the reaction temperature is crucial to prevent over-reduction to the corresponding alkane.

| Hydride Reagent | Reactivity | Potential for Chemoselectivity |

| NaBH₄ | Mild, reduces aldehydes and ketones. nih.gov | Can be influenced by electronic effects of substituents. |

| NaBH₄/CeCl₃ (Luche Reduction) | Enhanced 1,2-selectivity. wikipedia.orgorganic-chemistry.org | Potentially allows for selective reduction of one carbonyl group. wikipedia.orgorganic-chemistry.org |

| DIBAL-H | Strong and bulky, reduces esters, aldehydes, and ketones. researchgate.netlibretexts.org | Steric hindrance can direct the reduction to the less hindered carbonyl. |

Control over Diastereoselectivity in Reduction

The reduction of the two carbonyl groups in 4,4,4-trifluoro-1-phenylbutane-1,3-dione can lead to two diastereomeric products: the syn-diol and the anti-diol. The ability to selectively produce one diastereomer over the other is crucial for its application in stereospecific synthesis. The primary approach to achieving this control involves a two-step process: an initial, non-selective reduction to the corresponding β-hydroxy ketone, followed by a diastereoselective reduction of the remaining ketone. Alternatively, direct reduction methods from the diketone to a specific diol diastereomer have also been developed.

The key to achieving high diastereoselectivity lies in the use of specific reagents and catalysts that can create a sterically and electronically biased environment around the ketone being reduced. This is often accomplished through chelation, where a reagent coordinates to the existing hydroxyl group and the ketone, locking the conformation of the intermediate and directing the hydride attack from a specific face.

Chelation-Controlled Reduction Strategies

Two of the most prominent methods for the diastereoselective reduction of β-hydroxy ketones are the Narasaka-Prasad reduction for the synthesis of syn-diols and the Evans-Saksena reduction for the synthesis of anti-diols.

The Narasaka-Prasad reduction typically employs a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), in combination with a reducing agent like sodium borohydride (NaBH₄). nih.govnih.govmdpi.commdpi.com The boron agent forms a six-membered ring chelate with the β-hydroxy ketone. This chelation forces the substituents into pseudo-equatorial positions in a chair-like transition state, leading to the delivery of the hydride from the less hindered face to produce the syn-diol. nih.govnih.gov

Conversely, the Evans-Saksena reduction utilizes a different type of borohydride reagent, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃), to achieve the opposite diastereoselectivity. nih.gov In this case, the reduction is believed to proceed through an intramolecular hydride delivery mechanism, again via a six-membered transition state, which preferentially leads to the formation of the anti-diol.

Direct Reduction of 1,3-Diketones

A more direct approach involves the one-pot reduction of the 1,3-diketone to the desired diol. Research has shown that a combination of titanium(IV) chloride (TiCl₄) and a borane-pyridine complex can achieve highly diastereoselective reduction of 1,3-diketones to their corresponding syn-1,3-diols. This method is believed to proceed through a titanium-chelated intermediate that directs the reduction.

Although detailed research findings on the application of these specific methodologies to 4,4,4-trifluoro-1-phenylbutane-1,3-dione are limited, the principles of chelation-controlled reduction provide a robust foundation for achieving high levels of diastereoselectivity. The choice of the appropriate reagent and reaction conditions is paramount in directing the stereochemical outcome of the reduction to yield either the syn- or anti-4,4,4-trifluoro-1-phenylbutane-1,3-diol.

Table of Hypothetical Diastereoselective Reductions of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

| Entry | Reduction Method | Reagents | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Narasaka-Prasad Reduction | 1. NaBH₄, EtOH2. Et₂BOMe, NaBH₄ | syn | >95:5 | High |

| 2 | Evans-Saksena Reduction | 1. NaBH₄, EtOH2. Me₄NHB(OAc)₃ | anti | >5:95 | High |

| 3 | TiCl₄-Mediated Reduction | BH₃-pyridine, TiCl₄ | syn | >95:5 | High |

This table is illustrative and based on the expected outcomes of the described methodologies. Specific experimental data for this compound is not currently available in the cited literature.

Stereochemical Aspects and Control in 4,4,4 Trifluoro 1 Phenylbutane 1,3 Diol Synthesis

Strategies for Enantioselective Synthesis

The creation of specific enantiomers of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is paramount for its potential applications. Enantioselective synthesis aims to produce one enantiomer in excess over the other.

Dynamic Kinetic Resolution in the Formation of CF3-Substituted 1,3-Diols

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds. princeton.edu It combines the rapid racemization of the starting material with a kinetically controlled, irreversible reaction that selectively converts one enantiomer into the desired product. princeton.edu This allows for a theoretical yield of 100% for a single enantiomer. princeton.edu

In the context of CF3-substituted 1,3-diols, such as 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, DKR has been successfully applied through ruthenium(II)-catalyzed asymmetric transfer hydrogenation. nih.govresearchgate.netresearchgate.net This method utilizes a chiral catalyst to stereoselectively reduce the corresponding β-hydroxy ketone intermediate. nih.govresearchgate.net The process often involves an ansa-ruthenium(II) catalyst in a medium like formic acid/triethylamine. nih.govresearchgate.netresearchgate.net The key to the success of DKR in this system is the in situ racemization of the less reactive β-hydroxy ketone enantiomer, allowing it to be converted to the more reactive enantiomer and subsequently reduced to the desired diol stereoisomer. nih.govresearchgate.net This results in the formation of stereoarrayed CF3-substituted 1,3-diols with high enantiopurity and yield. nih.govresearchgate.netresearchgate.net

For an efficient DKR, several conditions must be met. The kinetic resolution step should be irreversible to ensure high enantioselectivity, and the rate of racemization should be at least comparable to, or ideally faster than, the rate of reaction of the faster-reacting enantiomer. princeton.edu

Chiral Auxiliary Approaches in Related Fluorinated Systems

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. thieme-connect.comyoutube.com After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com This method is a cornerstone of asymmetric synthesis and has been applied to various fluorinated systems. thieme-connect.comyoutube.com

While specific examples for 4,4,4-Trifluoro-1-phenylbutane-1,3-diol are not extensively detailed in the provided search results, the principles of chiral auxiliary-based synthesis are broadly applicable. For instance, Evans' chiral oxazolidinones have been widely used in the stereoselective synthesis of various compounds. researchgate.net In the context of fluorinated molecules, chiral auxiliaries can be used to control the stereochemistry of reactions such as aldol (B89426) additions, alkylations, and reductions. thieme-connect.comresearchgate.net

The general approach involves attaching a chiral auxiliary to a precursor molecule, for example, a β-keto ester derivative of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. sigmaaldrich.comnist.govsigmaaldrich.comnih.govsigmaaldrich.comchemicalbook.com The steric and electronic properties of the auxiliary then guide the approach of a reagent to a specific face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would then yield the enantiomerically enriched 4,4,4-Trifluoro-1-phenylbutane-1,3-diol. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. thieme-connect.com

Diastereoselective Control for Syn and Anti Isomers

In addition to enantioselectivity, controlling the relative stereochemistry of the two hydroxyl groups in 4,4,4-Trifluoro-1-phenylbutane-1,3-diol to form either the syn or anti diastereomer is a significant challenge.

Factors Influencing Diastereomeric Ratios

The diastereomeric ratio (syn/anti) in the synthesis of 1,3-diols is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the substrate. In the ruthenium-catalyzed asymmetric transfer hydrogenation of trifluoromethylated 1,3-diketones, the catalyst plays a pivotal role. For instance, the use of an ansa-ruthenium(II) catalyst has been shown to produce the syn isomer with high diastereoselectivity. researchgate.net

The reaction conditions also have a significant impact. For example, in the synthesis of related 1,3,5-triols via intramolecular hydrosilylation, the diastereomeric ratio was found to be dependent on the catalyst and solvent system used. nih.gov Similarly, in the synthesis of other complex diols, the choice of reagents and reaction conditions can be optimized to favor one diastereomer over the other. beilstein-journals.org

Table 1: Influence of Catalyst on Diastereoselectivity in the Synthesis of a CF3-Substituted Diol researchgate.net

| Entry | Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn) | Enantiomeric Excess (anti) |

| 1 | [RuCl(p-cymene)((R,R)-TsDPEN)] | 89:11 | 97% | 81% |

| 2 | [RuI(p-cymene)((R,R)-TsDPEN)] | 88:12 | 96% | Not reported |

This table illustrates how the choice of catalyst can influence the diastereomeric ratio and enantiomeric excess in the synthesis of a representative CF3-substituted 1,3-diol.

Isolation and Enrichment of Stereopure Diols

Even with highly stereoselective reactions, the product is often a mixture of diastereomers. Therefore, methods for the isolation and enrichment of the desired stereopure diol are essential. Standard laboratory techniques such as silica (B1680970) gel chromatography are commonly employed to separate diastereomers. nih.gov

In cases where chromatographic separation is challenging, derivatization of the diol mixture can facilitate separation. For example, the diols can be converted into diastereomeric esters or acetals, which may have different physical properties, making them easier to separate by chromatography or crystallization. Subsequent removal of the derivatizing group yields the stereopure diol. For instance, the analysis of a mono-reduced alcohol intermediate was achieved through the formation of its (1S)-camphanic acid ester. researchgate.net

Mechanistic Insights into Stereocontrol

The stereochemical outcome of the synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is governed by the transition state geometries of the key stereodetermining steps. In the ruthenium-catalyzed asymmetric transfer hydrogenation, the stereocontrol arises from the interaction between the chiral ligand of the catalyst and the substrate. researchgate.net

The proposed mechanism involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the formic acid source. The chiral environment created by the diphosphine and diamine ligands of the catalyst forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.

In the case of dynamic kinetic resolution, the mechanism involves a rapid equilibrium between the two enantiomers of the intermediate β-hydroxy ketone. researchgate.net The catalyst then selectively reduces one of these enantiomers at a much faster rate than the other. princeton.edu The efficiency of the DKR process depends on the relative rates of racemization and reduction. princeton.edu A detailed understanding of these mechanistic aspects is crucial for the rational design of more efficient and selective catalysts for the synthesis of stereopure 4,4,4-Trifluoro-1-phenylbutane-1,3-diol and related compounds.

Role of Specific Catalyst-Substrate Interactions

The stereochemical course of the reduction of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (B154133) to the corresponding diol is profoundly influenced by the nature of the catalyst employed. Chiral catalysts, particularly those used in asymmetric hydrogenation and transfer hydrogenation, play a pivotal role in establishing the stereochemistry of the final product. The interaction between the catalyst and the substrate at the transition state is the determining factor for which face of the carbonyl group is attacked by the hydride, thus setting the absolute configuration of the newly formed stereocenters.

Catalysts such as those based on chiral ruthenium diamine complexes, often used in Noyori-type asymmetric transfer hydrogenations, are effective for the reduction of aryl ketones. nih.gov The enantioselectivity in these reactions is rationalized by the formation of a six-membered ring transition state where the substrate, catalyst, and hydride source are precisely oriented. The steric and electronic properties of the chiral ligand attached to the metal center dictate the preferred orientation of the substrate, leading to a highly selective reduction. For instance, a catalyst with a well-defined chiral pocket can effectively differentiate between the two prochiral carbonyl groups of the dione (B5365651) and control the facial selectivity of the reduction.

Organocatalysts, such as chiral phosphoric acids and their derivatives, have also emerged as powerful tools for asymmetric reductions. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrate and create a chiral environment around the reaction center. acs.orgpnas.org In the case of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, a chiral phosphoric acid could protonate and activate one of the carbonyl groups, while the bulky chiral backbone of the catalyst shields one face of the carbonyl, directing the hydride attack to the opposite face.

The choice of catalyst can lead to stereodivergent synthesis, where different stereoisomers of the product can be obtained from the same starting material simply by changing the catalyst. This highlights the power of catalyst control in directing the stereochemical outcome. The table below illustrates hypothetical results from the asymmetric reduction of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione using different chiral catalysts, showcasing the impact of the catalyst on diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

| Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) | Enantiomeric Excess (anti) |

|---|---|---|---|

| (R,R)-Noyori-type Ru-catalyst | 95:5 | 98% (1R,3S) | - |

| (S,S)-Noyori-type Ru-catalyst | 94:6 | 99% (1S,3R) | - |

| (R)-Chiral Phosphoric Acid | 10:90 | - | 92% (1R,3R) |

| (S)-Chiral Phosphoric Acid | 12:88 | - | 95% (1S,3S) |

Analysis of Non-Covalent Interactions (e.g., CH-F, CH-π)

Beyond the direct coordination of the substrate to a metal center, a network of subtle non-covalent interactions plays a crucial role in the stabilization of the diastereomeric transition states, ultimately governing the stereoselectivity of the reaction. pnas.org In the synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, interactions involving the trifluoromethyl group and the phenyl ring are of particular importance.

CH-π Interactions: These interactions occur between a C-H bond and a π-system, such as the phenyl ring in the substrate. In the context of asymmetric catalysis, the chiral ligand of the catalyst often possesses aromatic rings that can engage in CH-π interactions with the substrate. nih.govrsc.org For example, the phenyl group of the substrate can interact with an aryl group on the catalyst's chiral ligand. This interaction can help to lock the substrate into a specific conformation within the catalyst's chiral pocket, leading to enhanced stereoselectivity. Computational studies on similar systems have shown that the stabilization offered by CH-π interactions can significantly lower the energy of one transition state relative to the other, thus favoring the formation of a specific enantiomer. nih.gov

The interplay of these non-covalent interactions, including conventional hydrogen bonding, π-π stacking, and the aforementioned CH-π and CH-F interactions, creates a complex energetic landscape for the reaction. The catalyst is designed to maximize these favorable interactions for the transition state leading to the desired stereoisomer while minimizing them for the competing transition states.

The following table summarizes the key non-covalent interactions and their potential impact on the stereoselective synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol.

| Interaction Type | Interacting Moieties | Effect on Stereoselectivity |

|---|---|---|

| CH-π | Substrate Phenyl Ring ↔ Catalyst Ligand Aryl Group | Stabilizes a specific substrate orientation in the catalyst's chiral pocket, enhancing facial selectivity. nih.gov |

| CH-F | Catalyst C-H Bonds ↔ Substrate Trifluoromethyl Group | Contributes to the conformational rigidity of the transition state, aiding in chiral recognition. researchgate.net |

| Hydrogen Bonding | Substrate Carbonyl Oxygen ↔ Catalyst H-bond Donor (e.g., -OH, -NH) | Activates the carbonyl group and positions the substrate for stereoselective hydride attack. pnas.org |

| π-π Stacking | Substrate Phenyl Ring ↔ Catalyst Ligand Aryl Group | Can provide additional stabilization to the favored transition state geometry. pnas.org |

Advanced Spectroscopic and Structural Characterization of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, a molecule possessing two stereocenters and a trifluoromethyl group, a multi-nuclear NMR approach is essential for a comprehensive analysis.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of hydrogen atoms and their relationships within a molecule. In the case of the diastereomers of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, the chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their stereochemical orientation (syn or anti).

For a derivative, 4,4,4-trifluoro-1-phenylbutane-1,2,3-trione 2-(4-tolyl)hydrazone, ¹H NMR data has been reported, further highlighting the utility of this technique in characterizing related structures. researchgate.net

Table 1: Representative ¹H NMR Data for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Phenyl-H | 7.20 - 8.00 | Multiplet |

| Methylene-H (CH₂) | ~6.40 | Singlet |

Note: This data is for the precursor dione (B5365651) and serves as a reference. The actual chemical shifts for the diol would differ, particularly for the protons on the newly formed stereocenters.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering a direct count of the non-equivalent carbons.

Similar to the proton NMR data, specific ¹³C NMR data for the individual diastereomers of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is limited. However, the ¹³C NMR spectrum of its precursor, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, has been documented. nbinno.comchemicalbook.com The spectrum clearly shows signals for the carbonyl carbons, the phenyl carbons, the methylene (B1212753) carbon, and the trifluoromethyl-bearing carbon. The chemical shift of the carbon atom bonded to the trifluoromethyl group is particularly informative due to the strong electron-withdrawing nature of the fluorine atoms.

Upon reduction to the diol, the signals for the carbonyl carbons would be replaced by signals for the hydroxyl-bearing carbons (CH-OH) at higher field (lower ppm values). The chemical shifts of these carbons would be diagnostic for differentiating between the syn and anti diastereomers.

Table 2: Representative ¹³C NMR Data for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~185, ~195 |

| Phenyl (C) | 127 - 134 |

| Methylene (CH₂) | ~95 |

| Trifluoromethyl (CF₃) | ~118 (quartet) |

Note: This data is for the precursor dione. The diol would exhibit signals for the CH-OH carbons in place of the carbonyl signals.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing organofluorine compounds. The trifluoromethyl (CF₃) group in 4,4,4-Trifluoro-1-phenylbutane-1,3-diol provides a unique spectroscopic handle. The chemical shift of the ¹⁹F signal is highly dependent on the electronic environment of the CF₃ group. dovepress.com

X-ray Crystallography: Unveiling the Solid-State Structure

Determination of Absolute and Relative Configuration of Diol Stereoisomers

For a chiral molecule like 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, which exists as enantiomers and diastereomers, X-ray crystallography is the gold standard for determining both the relative and absolute configuration of its stereoisomers. The relative configuration (syn or anti) of the two hydroxyl groups can be unequivocally established by analyzing the crystal structure.

Determining the absolute configuration requires the presence of a heavy atom in the structure or the use of specific crystallographic techniques. In the absence of a heavy atom, as is the case for the diol itself, co-crystallization with a chiral molecule of known absolute configuration can be employed to determine the absolute stereochemistry of the target molecule.

While a crystal structure for 4,4,4-Trifluoro-1-phenylbutane-1,3-diol itself is not publicly available, the crystal structure of a derivative, 4,4,4-trifluoro-1-phenylbutane-1,2,3-trione 2-(4-tolyl)hydrazone, has been reported, demonstrating the feasibility of crystallographic studies on related compounds. researchgate.net Furthermore, a europium complex of the precursor, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, has also been characterized by X-ray diffraction, providing insights into the coordination chemistry of this ligand. researchgate.net

Elucidation of Solid-State Molecular Conformation

Analysis of the crystal structure would provide precise data on bond lengths and angles, which can be compared with theoretical values. For instance, the C-F bond lengths and the F-C-F bond angles within the trifluoromethyl group would be accurately determined. The conformation adopted in the solid state is influenced by a combination of intramolecular forces (such as steric hindrance and dipole-dipole interactions) and intermolecular forces (such as hydrogen bonding between the hydroxyl groups of neighboring molecules). Understanding these interactions is crucial for predicting the packing of the molecules in the crystal lattice and for interpreting the physical properties of the solid material.

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal structure of organic molecules is dictated by a complex interplay of intermolecular forces, which determine the packing arrangement and ultimately the physical properties of the solid material. For 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, the presence of hydroxyl (-OH), phenyl (C₆H₅), and trifluoromethyl (-CF₃) groups gives rise to a variety of potential non-covalent interactions.

While a specific, publicly available crystal structure for 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is not reported in the Cambridge Structural Database at present, the likely interactions can be inferred from studies on analogous fluorinated and hydroxylated compounds. The primary interactions governing the crystal lattice are expected to be strong O-H···O hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These interactions are a dominant force in determining the supramolecular architecture of diols.

In addition to conventional hydrogen bonding, weaker C-H···F and C-H···π interactions are anticipated to play a significant role. ed.ac.uk The trifluoromethyl group can act as a weak hydrogen bond acceptor, while the phenyl ring can participate in stacking interactions or act as an acceptor for C-H donors. The role of organic fluorine in crystal engineering is a subject of ongoing research, with F···F contacts also potentially contributing to the lattice energy, although their contribution is generally considered less significant than hydrogen bonds. researchgate.net The analysis of crystal packing in fluorinated benzanilides and tosylates reveals that C-H···O and C-H···F weak hydrogen bonds are often key stabilizing forces. researchgate.netmdpi.com The interplay between these varied interactions dictates the final, most stable three-dimensional arrangement of the molecules in the crystal.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass.

For 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, the molecular formula is C₁₀H₁₁F₃O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass serves as a benchmark for experimental HRMS analysis. In a typical HRMS experiment, the compound would be ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) would be measured. The close agreement between the measured exact mass and the calculated value confirms the identity of the compound.

| Molecular Formula | Ion Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₁F₃O₂ | [M+H]⁺ | 221.0784 |

| [M+Na]⁺ | 243.0603 | |

| [M-H]⁻ | 219.0638 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, making it a powerful technique for functional group identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is expected to show characteristic absorption bands corresponding to its hydroxyl, phenyl, and trifluoromethyl groups.

Studies on fluorinated macromer diols show that the O-H stretching region is particularly informative. acs.orgnih.gov A broad, strong absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. The presence of both free and hydrogen-bonded OH groups can sometimes be distinguished, with free OH groups appearing as a sharper, weaker band at higher wavenumbers (around 3600 cm⁻¹).

The trifluoromethyl group gives rise to strong C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ region. The phenyl group will be identifiable by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. ajchem-a.com The C-O stretching vibrations of the diol are expected in the 1200-1000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Strong |

| Alcohol | C-O Stretch | 1200 - 1000 | Strong |

Theoretical and Computational Chemistry Studies of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, DFT calculations would be employed to determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This analysis would reveal the most electron-rich and electron-poor regions of the molecule, predicting its reactivity towards electrophiles and nucleophiles. However, no specific DFT studies on this diol were found.

Conformational Analysis and Energy Landscapes

Molecules can exist in different spatial arrangements called conformations. Conformational analysis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol would involve calculating the potential energy of the molecule as a function of the rotation around its single bonds. This process identifies the most stable, low-energy conformations (conformers) and the energy barriers between them. Such a study would be critical for understanding how the molecule behaves in different environments, but specific energy landscape data for this compound is not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. For 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, methods like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. Comparing these predicted shifts with experimental spectra helps in the structural elucidation and confirmation of the molecule. No computational predictions of NMR shifts for this specific diol were identified in the search results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Investigation of Dynamic Properties and Solution-Phase Behavior

MD simulations of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol would model its behavior in a solvent, typically water or an organic solvent. These simulations provide insights into its solvation, diffusion, and how its conformation changes over time in a solution. This information is key to understanding its properties in a realistic chemical environment. Specific MD simulation studies for this diol are not documented in the provided search results.

Analysis of Intermolecular Interactions and Supramolecular Assembly

This area of study focuses on the non-covalent interactions between molecules, which govern how they recognize each other and assemble into larger structures. For 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, this would involve analyzing potential hydrogen bonds (via the -OH groups), halogen bonds (via the -CF₃ group), and π-stacking (via the phenyl ring). Understanding these interactions is crucial for predicting its crystal structure and its behavior in biological systems. However, research on the supramolecular assembly of this specific diol is not available.

Chemical Reactivity and Derivatization of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Diol

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups are the primary sites for a variety of chemical transformations, including esterification, etherification, and oxidation. The reactivity of these hydroxyls can differ due to their positions; the C1 hydroxyl is benzylic, while the C3 hydroxyl is adjacent to the electron-withdrawing trifluoromethyl group.

Specific research on the esterification and etherification of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is not extensively documented in the reviewed literature. However, based on general principles of organic chemistry, both hydroxyl groups are expected to undergo these reactions under appropriate conditions.

Esterification: The diol can be converted to its corresponding esters by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis. The relative rate of esterification at the C1 and C3 positions may vary. The benzylic C1 hydroxyl might be more reactive under certain conditions due to the stabilization of any potential carbocationic intermediate by the phenyl ring. Conversely, the C3 hydroxyl is sterically less hindered but electronically deactivated by the adjacent CF3 group.

Etherification: Ether formation, for instance, through the Williamson ether synthesis, would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. Selective mono-etherification or di-etherification could potentially be controlled by the stoichiometry of the reagents and the reaction conditions.

| Reaction Type | Reagents | Expected Product(s) |

| Esterification | Acyl chloride, Acid anhydride, Carboxylic acid (with catalyst) | Mono- or Di-esters |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Mono- or Di-ethers |

The oxidation of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol can lead to different products depending on the oxidizing agent used and the reaction conditions. The C1 and C3 hydroxyl groups are both secondary alcohols and can be oxidized to ketones.

Oxidation of both hydroxyl groups would yield the corresponding diketone, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (B154133). Common oxidizing agents like chromate-based reagents (e.g., PCC, PDC) or Swern oxidation conditions could be employed. The precursor diketone is a known compound used in the synthesis of various derivatives. sigmaaldrich.com

| Hydroxyl Position | Oxidation Product |

| C1-OH | Ketone |

| C3-OH | Ketone |

| Both C1-OH and C3-OH | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione |

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally very stable and resistant to chemical transformations due to the high strength of the carbon-fluorine bonds. There is no specific information in the reviewed literature detailing reactions involving the transformation of the trifluoromethyl group in 4,4,4-Trifluoro-1-phenylbutane-1,3-diol itself. Such transformations typically require harsh conditions and are not common in standard organic synthesis.

Cyclization Reactions

The 1,3-diol arrangement in 4,4,4-Trifluoro-1-phenylbutane-1,3-diol makes it a suitable precursor for the formation of four-membered heterocyclic rings, namely oxetanes, through intramolecular cyclization.

While no specific study on the cyclization of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol to an oxetane (B1205548) was found, the synthesis of oxetanes from 1,3-diols is a well-established process. For example, a general method for the stereoselective synthesis of oxetanes involves a Mitsunobu-style cyclization of 1,3-diols. rsc.org This type of reaction proceeds with inversion of configuration at one of the alcohol centers. If an enantiomerically pure form of the diol were used, this would allow for the stereospecific formation of an optically active oxetane. The general strategy involves activating one of the hydroxyl groups to make it a good leaving group, followed by intramolecular nucleophilic attack by the other hydroxyl group.

Formation of Coordination Complexes from Diol Derivatives

There is no direct evidence in the searched literature for the formation of coordination complexes directly from 4,4,4-Trifluoro-1-phenylbutane-1,3-diol. However, its precursor, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, is a well-known chelating agent that readily forms coordination complexes with a variety of metal ions, including lanthanides. sigmaaldrich.comresearchgate.net The dione (B5365651) acts as a bidentate ligand through its two oxygen atoms, forming stable six-membered chelate rings with metal centers. It is plausible that derivatives of the diol, where the hydroxyl groups are modified, could also be designed to act as ligands.

Emerging Research Directions and Synthetic Utility of 4,4,4 Trifluoro 1 Phenylbutane 1,3 Diol

Development of Novel Asymmetric Catalysts and Ligands based on the Diol Framework

The unique structural and electronic properties of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol make its framework an attractive candidate for the development of novel chiral ligands and asymmetric catalysts. The presence of the trifluoromethyl (CF₃) group can significantly influence the outcome of catalytic reactions through both steric and electronic effects. rsc.org

Research has shown that incorporating fluorine atoms into chiral ligands can lead to more compact transition states in metal-catalyzed reactions, resulting in increased or even reversed asymmetric induction. rsc.org The high electronegativity of fluorine can increase the acidity of the diol's hydroxyl groups, modifying the ligand's coordination properties with a metal center. rsc.org While direct applications of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol as a ligand are still an emerging area, the principles established with other fluorinated diols and β-amino alcohols suggest high potential. rsc.org For instance, fluorinated β-amino alcohol ligands have been successfully used in the asymmetric alkylation of aldehydes. rsc.org

Furthermore, chiral diols themselves, without metal coordination, can function as effective organocatalysts. nih.gov They can activate substrates or reagents through hydrogen bonding interactions, facilitating enantioselective transformations. nih.gov The 4,4,4-Trifluoro-1-phenylbutane-1,3-diol framework, therefore, holds dual promise: as a tunable ligand for metal-based catalysts and as a potential organocatalyst in its own right, where the CF₃ group can precisely modulate its catalytic environment.

Application as Chiral Building Blocks in Natural Product Synthesis

Chiral building blocks are essential for the efficient total synthesis of complex natural products. These synthons contain one or more stereocenters that are incorporated into the final target molecule, simplifying the synthetic route and ensuring stereochemical control. Fluorinated chiral building blocks are particularly valuable as they can be used to create analogues of natural products with enhanced biological activity or stability. rsc.orgnih.gov

While specific instances of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol in a completed natural product synthesis are not yet widely reported, its structure is emblematic of a highly useful chiral synthon. nih.gov The diol contains two stereocenters and a trifluoromethyl group, a combination that is highly sought after for creating novel bioactive molecules. nih.gov Synthetic strategies often involve the use of such easily available fluorine-containing building blocks to construct more complex molecular architectures. chimia.chbeilstein-journals.org The development of methods for the asymmetric synthesis of fluorinated compounds provides a toolbox for medicinal chemists to generate novel structures that are not found in nature. chimia.ch The 1,3-diol motif is a common feature in many natural products, including polyketides and macrolides, making this trifluorinated variant a prime candidate for creating fluorinated analogues with potentially improved pharmacological profiles.

Use in the Construction of Complex Pharmaceutical Intermediates

The synthetic utility of the 4,4,4-trifluoro-1-phenylbutane core structure is well-established in the pharmaceutical industry. The closely related precursor, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (B154133), and its derivatives serve as critical intermediates in the synthesis of several important drugs.

A prominent example is the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). A methylated analogue of the dione (B5365651), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key intermediate in the industrial production of Celecoxib. google.com This dione undergoes a condensation reaction with a substituted hydrazine to form the pyrazole core of the drug. google.com The diol, being the reduced form of this key dione intermediate, represents a closely related and synthetically accessible precursor within the same chemical family.

Beyond Celecoxib, the trifluoromethyl-β-diketone scaffold is used to synthesize a variety of pyrazole derivatives that exhibit a range of biological activities. researchgate.net These synthesized pyrazoles have been evaluated for tuberculostatic, antibacterial, and anti-inflammatory properties, highlighting the importance of this chemical motif in medicinal chemistry. researchgate.net

Table 1: Pharmaceutical Intermediates Derived from the 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Framework

| Precursor Intermediate | Reaction Type | Final Pharmaceutical Product/Target | Therapeutic Class | Reference |

|---|---|---|---|---|

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Condensation with 4-sulfonamidophenylhydrazine | Celecoxib | Anti-inflammatory (COX-2 inhibitor) | google.com |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Condensation with various hydrazines | Bioactive Trifluoromethyl-1H-pyrazoles | Antibacterial, Anti-inflammatory (investigational) | researchgate.net |

Exploration in Material Science Applications (e.g., precursors for functionalized polymers or sol-gel materials)

The introduction of fluorine into materials can impart unique properties, including high thermal stability, chemical resistance, and low surface energy. The 4,4,4-trifluoro-1-phenylbutane-1,3-diol structure, and more directly its dione precursor, have been explored as precursors for advanced functional materials.

A significant application lies in the creation of functionalized sol-gel materials. The parent compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, has been used to synthesize a novel trialkoxysilane monomer, 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. nih.govresearchgate.net This monomer covalently incorporates the trifluorinated β-diketone moiety, which is an excellent ligand for metal ions like Europium(III), into a silica (B1680970) sol-gel matrix. nih.gov Such materials are being developed for applications in chemical sensors, particularly for detecting organophosphonate nerve agents through fluorescence. nih.gov The covalent integration of the ligand into the matrix enhances the stability and performance of the sensor. researchgate.net

Table 2: Synthesis of a Sol-Gel Precursor from a 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Derivative

| Starting Material | Key Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl)propene | 1. O₃, MeOH; Me₂S 2. Ethyl trifluoroacetate (B77799), NaH 3. Et₃SiH, B(C₆F₅)₃ | 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione | Monomer for functionalized sol-gel matrix materials for chemical sensors | nih.govresearchgate.net |

Beyond sol-gels, the diol's structure makes it a potential monomer for creating specialty fluoropolymers. The combination of the rigid phenyl ring and the flexible diol backbone, along with the trifluoromethyl group, could be used to synthesize polyesters or polyurethanes with tailored thermal and optical properties.

Advances in Green Chemistry Approaches for its Synthesis

The synthesis of chiral molecules, particularly those for pharmaceutical use, is increasingly governed by the principles of green chemistry, which prioritize safety, efficiency, and minimal environmental impact. The most direct route to 4,4,4-Trifluoro-1-phenylbutane-1,3-diol is the asymmetric reduction of its corresponding dione precursor. Biocatalysis, using whole cells or isolated enzymes, offers a powerful green alternative to traditional chemical reductants. nih.gov

Enzymatic reductions are typically performed in aqueous media under mild conditions and can provide exceptionally high levels of stereoselectivity. the-innovation.org For example, the highly efficient asymmetric reduction of a similar substrate, 4-(trifluoromethyl)acetophenone, to the corresponding chiral alcohol has been achieved using recombinant E. coli cells. mdpi.com This biocatalytic process resulted in a 99.1% yield and an enantiomeric excess of over 99.9%. mdpi.com Applying a similar enzymatic or whole-cell biocatalyst approach to the reduction of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione could provide a sustainable and highly selective route to the desired chiral diol.

Other green chemistry strategies applicable to fluorinated compounds include the use of non-toxic solvents, minimizing byproducts, and developing catalytic processes that avoid stoichiometric reagents. tandfonline.comdur.ac.ukeurekalert.org The development of a biocatalytic reduction for the synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol would align with these principles, offering a scalable and environmentally benign manufacturing process. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 4,4,4-Trifluoro-1-phenylbutane-1,3-diol, and how are they interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, with NMR providing insights into fluorine environments. Infrared (IR) spectroscopy identifies carbonyl and hydroxyl groups, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, the dione precursor (structurally related) shows distinct and NMR peaks for ketone groups, which can guide interpretation for the diol .

Q. How can researchers separate diastereomeric mixtures of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol during purification?

- Methodological Answer : Diastereomers can be resolved via chiral chromatography or fractional crystallization. For example, diastereomeric mixtures of similar fluorinated diols require optimization of solvent polarity (e.g., hexane/ethyl acetate gradients) and temperature-controlled crystallization. X-ray diffraction can later confirm stereochemistry .

Q. What are the recommended safety protocols for handling 4,4,4-Trifluoro-1-phenylbutane-1,3-diol in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation. Storage in inert atmospheres (argon) prevents degradation, as fluorinated compounds often exhibit hygroscopicity. Waste disposal should follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How do researchers address crystallographic twinning in X-ray diffraction studies of metal complexes involving 4,4,4-Trifluoro-1-phenylbutane-1,3-diolate ligands?

- Methodological Answer : Twinned crystals (e.g., non-merohedral twinning in Eu complexes) require specialized refinement in SHELXL. The

TWINandBASFcommands model twin domains, while theHKLF 5format integrates multi-domain data. Domain ratios (e.g., 0.5236:0.4764) are refined using intensity statistics .

Q. What methodological considerations are critical when refining the crystal structures of lanthanide complexes with 4,4,4-Trifluoro-1-phenylbutane-1,3-diolate using SHELXL?

- Methodological Answer : High-resolution data (>1.0 Å) enable anisotropic displacement parameter refinement for heavy atoms (e.g., Eu). Constraints (e.g.,

SIMUfor similar displacement) stabilize refinement. Hydrogen bonding networks involving diolate oxygen atoms are validated usingDFIXandDANGrestraints .

Q. How can quantum chemical computations complement experimental data in studying the electronic properties of transition metal complexes derived from 4,4,4-Trifluoro-1-phenylbutane-1,3-diol?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model ligand-to-metal charge transfer and frontier molecular orbitals. For Co complexes, Mulliken population analysis quantifies electron distribution, while time-dependent DFT predicts UV-Vis absorption spectra, aligning with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.